Endosulfan A

aquatic ecotoxicology acute lethality LC50 inter-species sensitivity

Endosulfan A, also designated α-endosulfan (CAS 959-98-8), is one of two stereoisomers that together constitute technical-grade endosulfan, a broad-spectrum organochlorine insecticide and acaricide of the cyclodiene subclass. Technical endosulfan contains α- and β-isomers in an approximately 7:3 ratio.

Molecular Formula C9H6Cl6O3S
Molecular Weight 406.9 g/mol
Cat. No. B12058689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndosulfan A
Molecular FormulaC9H6Cl6O3S
Molecular Weight406.9 g/mol
Structural Identifiers
SMILESC1C2C(COS(=O)O1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C9H6Cl6O3S/c10-5-6(11)8(13)4-2-18-19(16)17-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2/t3?,4?,7-,8+,19?
InChIKeyRDYMFSUJUZBWLH-QTSFFCDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endosulfan A (α-Endosulfan) Procurement Guide: What Scientific Buyers Need to Know About the Alpha Isomer


Endosulfan A, also designated α-endosulfan (CAS 959-98-8), is one of two stereoisomers that together constitute technical-grade endosulfan, a broad-spectrum organochlorine insecticide and acaricide of the cyclodiene subclass. Technical endosulfan contains α- and β-isomers in an approximately 7:3 ratio [1]. Endosulfan A is the thermodynamically more stable isomer [2] and the isomer predominantly responsible for the acute neurotoxicity of the technical mixture. It acts as a non-competitive GABA-gated chloride channel antagonist, producing excessive neuronal excitation in target organisms [1].

Why Technical Endosulfan or β-Endosulfan Cannot Replace Endosulfan A in Many Research and Industrial Applications


Although technical endosulfan comprises both α- and β-isomers, Endosulfan A cannot be treated as interchangeable with either the technical mixture or the β-isomer alone. The two isomers differ fundamentally across every dimension relevant to experimental design and regulatory compliance: acute toxicity, environmental persistence, volatility, bioconcentration potential, and stereoselective metabolism by human cytochrome P450 enzymes. Substituting technical endosulfan for the pure α-isomer in an ecotoxicology study confounds the observed effect because the β-isomer contributes disproportionately to residual persistence while the α-isomer drives acute lethality [1]. In human drug-metabolizing enzyme studies, β-endosulfan is cleared approximately 3.5-fold faster than α-endosulfan via CYP3A4/5-mediated sulfate formation, while CYP2B6 metabolizes α-endosulfan but not β-endosulfan [2]. The quantitative evidence below demonstrates that isomer identity—not simply the endosulfan scaffold—determines experimental outcome and field fate.

Quantitative Differentiation of Endosulfan A Versus β-Endosulfan: Five Evidence Dimensions for Informed Scientific Selection


Aquatic Acute Toxicity: α-Endosulfan Is 1.3- to 58-Fold More Toxic Than β-Endosulfan Across Species

In a direct head-to-head comparison of pure isomers, α-endosulfan was the most potent compound tested, with toxicity ratios versus β-endosulfan varying by species: 1.3-fold more toxic to Daphnia magna, 6.6-fold more toxic to rainbow trout (Oncorhynchus mykiss), and 58-fold more toxic to the freshwater amphipod Hyalella azteca [1]. In a separate study, the 96-h LC50 for α-endosulfan in Namoi River water was 0.7 μg L⁻¹ (95% CI: 0.5–1.1), which was approximately 1.7-fold more toxic than endosulfan sulfate (LC50 = 1.2 μg L⁻¹; 95% CI: 0.4–3.3) [2].

aquatic ecotoxicology acute lethality LC50 inter-species sensitivity

Mammalian Acute Toxicity: α-Endosulfan Is Approximately 3-Fold More Potent Than β-Endosulfan by Oral Exposure

According to the ATSDR Toxicological Profile for Endosulfan, α-endosulfan is approximately 3 times more toxic than β-endosulfan in oral acute-lethality studies in rats and mice, based on the primary data of Dorough et al. (1978) [1]. Consistent with this, the UK Committee on Toxicity of Chemicals in Food notes that oral LD50 values of β-endosulfan are up to 3 times higher than those of α-endosulfan [2]. This differential is attributed in part to α-endosulfan's greater thermodynamic stability, higher lipophilicity (log Kow α = 3.83 vs β = 3.62), and stereoselective tissue distribution [3].

mammalian toxicology oral LD50 isomer-selective neurotoxicity

Soil Degradation Half-Life: β-Endosulfan Persists 2- to 5-Fold Longer Than α-Endosulfan Under Aerobic Conditions

In an aerobic soil metabolism study using five different soils, ATSDR reports that half-lives of α-endosulfan ranged from 35 to 67 days, whereas half-lives of β-endosulfan ranged from 104 to 265 days, with endosulfan sulfate as the major metabolite [1]. In Indian Alfisol soils under non-sterilized conditions, α-endosulfan half-life was 55 days versus 256 days for β-endosulfan—a 4.7-fold differential [2]. On field-grown pepper and melon fruits, the α-isomer dissipated with half-lives of 1.22 days and 0.95 days, respectively, compared to 3.0 days and 2.5 days for the β-isomer [3].

environmental fate soil persistence DT50 aerobic biodegradation

Vapor Pressure and Henry's Law Constant: α-Endosulfan Is 7.6-Fold More Volatile Than β-Endosulfan

Authoritative physicochemical data compiled by INERIS from EU regulatory submissions show that the vapor pressure of α-endosulfan at 25 °C is 0.00105 Pa, which is 7.6-fold higher than the 0.000138 Pa vapor pressure of β-endosulfan. Correspondingly, the Henry's law constant of α-endosulfan (1.1 Pa·m³·mol⁻¹) is 5.5-fold higher than that of β-endosulfan (0.2 Pa·m³·mol⁻¹) [1]. An independent assessment from Clemson University calculates that α-endosulfan has a Henry's Law constant approximately 27 times that of β-endosulfan, correlating with the greater rate of disappearance from water surfaces [2].

physicochemical properties atmospheric transport volatilization potential

Stereoselective CYP450 Metabolism: CYP2B6 Metabolizes α-Endosulfan but Not β-Endosulfan; β-Endosulfan Is Cleared 3.5-Fold Faster

A landmark study by Casabar et al. (2006) demonstrated that CYP2B6 stereoselectively metabolizes α-endosulfan, but not β-endosulfan, using human liver microsomes and cDNA-expressed P450 isoforms [1]. The intrinsic clearance (CLint) of endosulfan sulfate formation from β-endosulfan was 3.5-fold higher than from α-endosulfan, indicating that β-endosulfan is cleared more rapidly via CYP3A4/5-mediated oxidation. The total CLint values for endosulfan sulfate formation catalyzed by CYP3A4 and CYP3A5 were consistently higher for β-endosulfan than for α-endosulfan (CLint of 10.46 versus 0.67 μL/min/pmol P450, respectively—a 15.6-fold difference) [1].

drug metabolism cytochrome P450 polymorphism stereoselective clearance

Endosulfan A (α-Endosulfan): Evidence-Backed Application Scenarios for Scientific Research and Industrial Procurement


Isomer-Specific Ecotoxicology: Acute Pulse-Exposure Hazard Assessment for Sensitive Freshwater Invertebrates

Pure α-endosulfan is the definitive reference standard for acute ecotoxicity testing in freshwater amphipods (e.g., Hyalella azteca) and mayfly nymphs. Because β-endosulfan is 58-fold less toxic to Hyalella and 6.6-fold less toxic to rainbow trout than α-endosulfan , any study relying on technical endosulfan will systematically underestimate the acute hazard attributable to the more potent isomer. This is particularly critical for storm-event pulse-exposure scenarios, where the rapid partitioning of α-endosulfan into the water column drives acute lethality at concentrations as low as 0.7 μg L⁻¹ .

Human Cytochrome P450 Phenotyping: Dual CYP2B6/CYP3A4 Probe Substrate for Drug Metabolism Research

Pure α-endosulfan serves as a stereochemically defined probe substrate that is simultaneously metabolized by CYP2B6 and CYP3A4, whereas β-endosulfan is metabolized only by CYP3A4/5 . The 3.5-fold difference in intrinsic clearance between the two isomers enables researchers to distinguish CYP2B6-dependent metabolism (α-endosulfan only) from CYP3A4/5-dependent metabolism (both isomers) in a single human liver microsomal incubation. This makes α-endosulfan uniquely suited for in vitro drug-drug interaction screening, CYP2B6 phenotyping in genotyped human liver banks, and studies of CYP2B6 induction by xenobiotics via PXR activation .

Environmental Fate Modeling: Isomer-Resolved Volatilization Flux and Long-Range Atmospheric Transport Studies

The 7.6-fold higher vapor pressure and 5.5-fold higher Henry's law constant of α-endosulfan relative to β-endosulfan dictates that accurate atmospheric transport models (e.g., POPs fate models under the Stockholm Convention) must parameterize the isomers separately. Pure α-endosulfan is the essential calibration standard for field-based volatilization chamber measurements and for gas-phase sampling method validation using polyurethane foam (PUF) passive air samplers. Using technical endosulfan for such calibrations introduces error because the β-isomer partitions preferentially to particulate phases and is poorly represented in the gas-phase signal .

Mechanistic Residue Chemistry: Differentiating α-Endosulfan-Specific Bioconcentration from β-Isomer Accumulation in Food-Chain Studies

In a rice-fish ecosystem study, the bioconcentration factor (BCF) for β-endosulfan in fish flesh (279) was 3.4-fold higher than that of α-endosulfan (82), while in fish head tissue the difference was even more pronounced (BCF β: 171 vs. BCF α: 9—a 19-fold differential) . This demonstrates that β-endosulfan preferentially accumulates in lipid-rich tissues, whereas α-endosulfan is more rapidly metabolized and eliminated. Pure α-endosulfan is required to trace the specific metabolic fate of the acutely toxic isomer through aquatic food webs, decoupled from the confounding accumulation signal of the more persistent β-isomer typically present in technical-grade material.

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